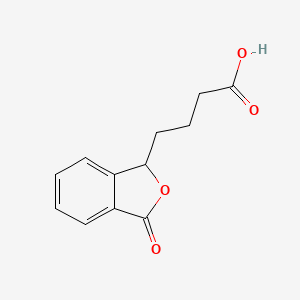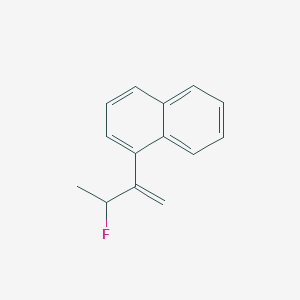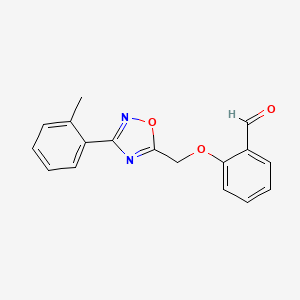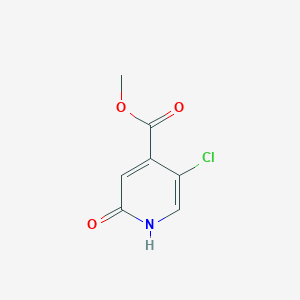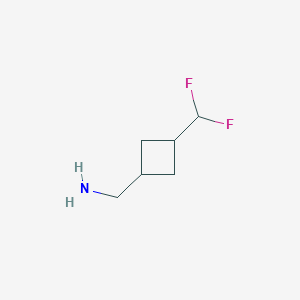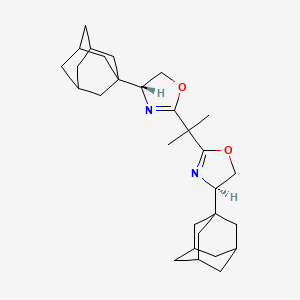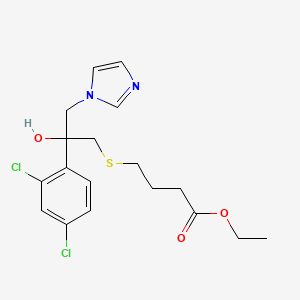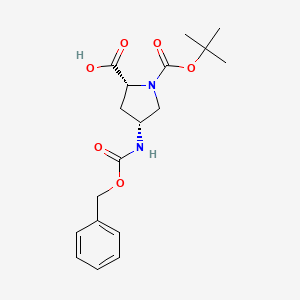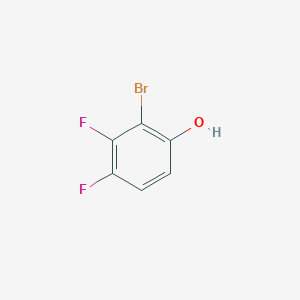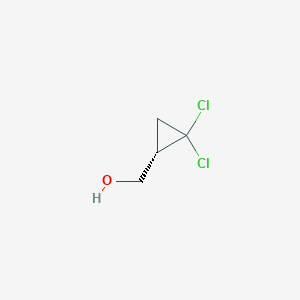![molecular formula C11H12FN B12943924 (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a fluorophenyl group and an azabicyclohexane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and azabicyclo[3.1.0]hexane.
Reaction Conditions: The key step involves a cyclization reaction under controlled conditions, often using a catalyst to facilitate the formation of the bicyclic structure.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under optimized conditions.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It modulates biochemical pathways by binding to its targets, leading to changes in cellular functions.
Biological Effects: The binding of the compound to its targets can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
(1R,5S)-1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a chlorine atom instead of fluorine.
(1R,5S)-1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a bromine atom instead of fluorine.
(1R,5S)-1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane lies in:
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and reactivity.
Bicyclic Structure: The azabicyclohexane framework provides a rigid and unique three-dimensional structure.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H12FN |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
(1R,5S)-1-(3-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m1/s1 |
InChIキー |
AZKSWVYQJSJCLL-KOLCDFICSA-N |
異性体SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=CC=C3)F |
正規SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


